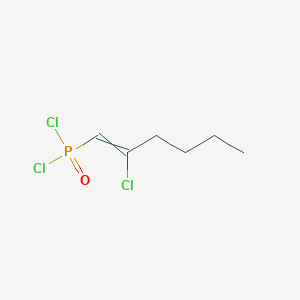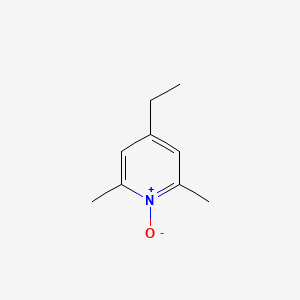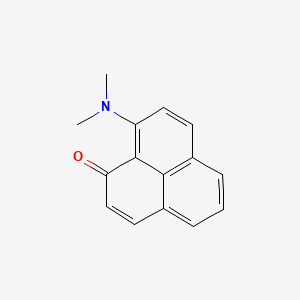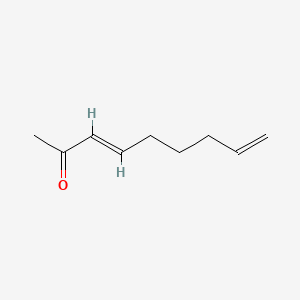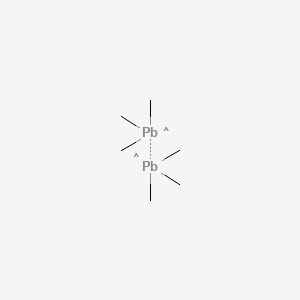
Diplumbane, hexamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diplumbane, hexamethyl- is an organolead compound with the chemical formula C₆H₁₈Pb₂. It is a member of the diplumbane family, which consists of compounds containing lead atoms bonded to carbon atoms.
Preparation Methods
Diplumbane, hexamethyl- can be synthesized through various synthetic routes. One common method involves the reaction of lead(II) chloride with trimethylsilylmethyl lithium in an inert atmosphere. The reaction proceeds under mild conditions and results in the formation of diplumbane, hexamethyl- as a crystalline solid . Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Diplumbane, hexamethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to lead(0) compounds under specific conditions.
Substitution: Diplumbane, hexamethyl- can undergo substitution reactions where the lead atoms are replaced by other elements or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Diplumbane, hexamethyl- has several scientific research applications:
Biology: Research is ongoing to explore its potential biological activity and interactions with biomolecules.
Medicine: While not yet widely used in medicine, its unique properties make it a candidate for further investigation in drug development.
Mechanism of Action
The mechanism by which diplumbane, hexamethyl- exerts its effects, particularly in catalytic reactions, involves the formation of a lead hydride intermediate. This intermediate undergoes insertion into carbon-oxygen bonds, followed by σ-bond metathesis, leading to the formation of the desired products. The molecular targets and pathways involved in these reactions are primarily related to the interaction of the lead atoms with the substrates .
Comparison with Similar Compounds
Diplumbane, hexamethyl- can be compared with other similar compounds, such as:
Tetralead, tetramethyl-: Another organolead compound with different reactivity and applications.
Trimethyllead chloride: A lead compound with distinct chemical properties and uses.
Tetramethylsilane: A silicon-based compound with similar structural features but different chemical behavior.
The uniqueness of diplumbane, hexamethyl- lies in its ability to catalyze specific reactions under mild conditions without the need for additives or solvents, making it a valuable compound for various applications .
Properties
CAS No. |
6713-83-3 |
|---|---|
Molecular Formula |
C6H18Pb2 |
Molecular Weight |
5.0e+02 g/mol |
InChI |
InChI=1S/6CH3.2Pb/h6*1H3;; |
InChI Key |
FNIZRDLGOZJWTO-UHFFFAOYSA-N |
Canonical SMILES |
C[Pb](C)C.C[Pb](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[1-(methylphenyl)ethyl]phenol](/img/structure/B13809145.png)
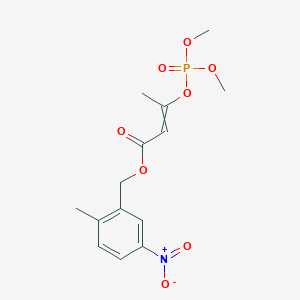
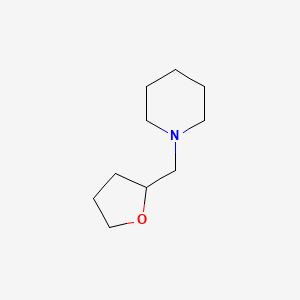
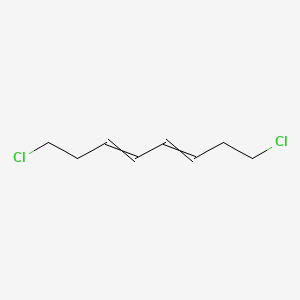
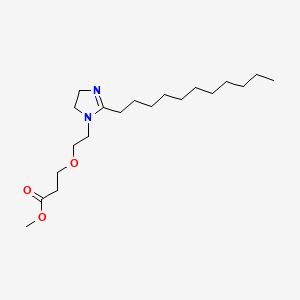
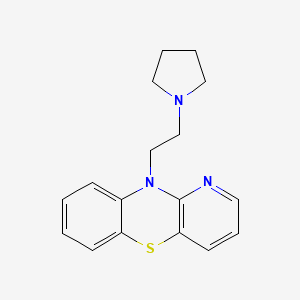

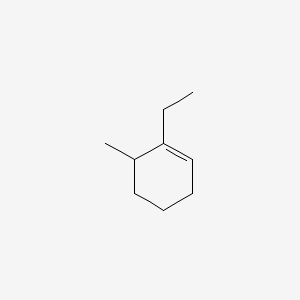
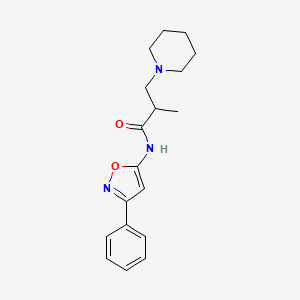
![1-[4-[3-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B13809187.png)
